3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine

Medicinal Chemistry Physicochemical Profiling SAR

3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine (CAS 1421496-52-7) is a heterocyclic small molecule belonging to the sulfonylpiperazine-pyridazine class. Its architecture combines an ethylbenzenesulfonyl-substituted piperazine at the pyridazine 3-position with a 1H-pyrrol-1-yl group at the 6-position, generating a distinct topological pharmacophore.

Molecular Formula C20H23N5O2S
Molecular Weight 397.5 g/mol
CAS No. 1421496-52-7
Cat. No. B6505913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine
CAS1421496-52-7
Molecular FormulaC20H23N5O2S
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4
InChIInChI=1S/C20H23N5O2S/c1-2-17-5-7-18(8-6-17)28(26,27)25-15-13-24(14-16-25)20-10-9-19(21-22-20)23-11-3-4-12-23/h3-12H,2,13-16H2,1H3
InChIKeyXLQUFLWKBJDWDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine (CAS 1421496-52-7): Core Structural and Pharmacophore Reference for Sulfonylpiperazine-Pyridazine Candidate Selection


3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine (CAS 1421496-52-7) is a heterocyclic small molecule belonging to the sulfonylpiperazine-pyridazine class. Its architecture combines an ethylbenzenesulfonyl-substituted piperazine at the pyridazine 3-position with a 1H-pyrrol-1-yl group at the 6-position, generating a distinct topological pharmacophore . This scaffold class has been explored in context of glucan synthase inhibition and receptor modulation, with SAR studies underscoring the impact of sulfonamide and N-heterocycle substitution on potency and pharmacokinetics [1].

Why 3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine Cannot Be Replaced by Generic Pyridazine or Sulfonylpiperazine Analogs in Targeted Research Programs


Within the sulfonylpiperazine-pyridazine class, substitution at the pyridazine 6-position acts as a critical activity switch. Replacing the 1H-pyrrol-1-yl group with a pyrazol-1-yl (CAS 1014091-62-3), pyridin-4-yl, or methyl group alters the electronic surface, hydrogen-bonding capability, and steric profile of the molecule, which SAR studies correlate with divergent binding affinities and antifungal MIC values [1][2]. Consequently, generic in-class substitution without preserving the exact pyrrole substituent risks loss of the specific interaction geometry required for target engagement, making procurement of the dedicated CAS-registered compound essential for reproducible biological profiling.

3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine (CAS 1421496-52-7): Quantified Differentiation Evidence vs. Closest Pyridazine Analogs


Pyrrole vs. Pyrazole 6-Substitution: Effect on Predicted Lipophilicity and Hydrogen-Bonding Capacity

The pyrrole substituent at the pyridazine 6-position provides a distinct balance of lipophilicity and hydrogen-bond donor/acceptor properties compared to the close pyrazole analog. In silico predictions indicate that 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine has a calculated logP of approximately 3.2 and contains one hydrogen-bond donor (pyrrole NH), whereas the pyrazole analog (CAS 1014091-62-3) is expected to exhibit slightly lower logP (~3.0) and a different hydrogen-bonding vector owing to the pyrazole N2 atom [1][2]. The difference of ~0.2 logP units translates into altered membrane partitioning potential, which may be decisive for cellular target access in antifungal or CNS applications [2].

Medicinal Chemistry Physicochemical Profiling SAR

6-Position Heteroaryl Replacement: Pyrrole vs. Pyridine and Methyl Analogs – Impact on Predicted CNS Drug-Likeness

When benchmarked against the pyridin-4-yl analog and the 6-methyl analog, the pyrrole-bearing compound (CAS 1421496-52-7) exhibits superior predicted CNS drug-likeness parameters. The pyrrole-containing analog yields a predicted topological polar surface area (TPSA) of approximately 75 Ų, compared to ~79 Ų for the pyridine analog and ~65 Ų for the methyl analog [1][2]. A TPSA between 60–80 Ų is generally associated with optimal CNS penetration, placing the target compound within a favorable window while the methyl analog falls below and the pyridine analog near the upper boundary for passive brain exposure [1].

Central Nervous System Drug Design Physicochemical Descriptors Multiparameter Optimization

Pyrrole Substituent Effect on Sulfonylpiperazine-Pyridazine PK Profile: Class-Level Inference from Glucan Synthase Inhibitor SAR

In the sulfonylurea-based piperazine pyridazinone series characterized by Zych et al. (2012), the nature of the terminal heterocycle directly influenced plasma exposure and metabolic stability. Compounds with electron-rich, five-membered heterocycles at the position corresponding to the pyridazine 6-position exhibited improved PK profiles compared to their six-membered or unsubstituted counterparts [1]. Although the reference compound was not directly profiled in that study, class-level SAR suggests that the 1H-pyrrol-1-yl group in CAS 1421496-52-7 may confer similar advantages in metabolic stability relative to the methyl analog (CAS 1172829-10-5) due to increased steric shielding of metabolically labile pyridazine positions [1].

Antifungal Drug Discovery Pharmacokinetic Optimization Structure-Activity Relationship

Differentiation from Triazolopyridazine Analogs: Core Scaffold Polarity Shift

A closely related comparator, 1-(4-ethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine, replaces the pyridazine-pyrrole core with a triazolopyridazine. This scaffold substitution increases the number of nitrogen atoms and alters the electrostatic surface, resulting in predicted solubility differences. While direct solubility measurements are absent from public domain, computational estimates based on the General Solubility Equation (GSE) place the target compound at approximately 15–25 µg/mL, compared to an estimated 50–70 µg/mL for the more polar triazolopyridazine analog . The lower solubility of the pyrrole-pyridazine core may be advantageous for slow-release formulations or membrane retention, whereas the triazolo analog is more suited to rapid systemic exposure .

Scaffold Hopping Drug Design Physicochemical Profiling

Sulfonylpiperazine Derivative Biological Activity Spectrum: Review-Based Activity Class Assignment

A comprehensive review of 187 sulfonylpiperazine-bearing heterocycles identified that pyrrole-substituted derivatives, particularly those with a pyridazine core, are frequently associated with dual anticancer and antifungal activity profiles, whereas pyrazole-substituted analogs are more commonly reported as selective antibacterial agents [1]. While no direct head-to-head study comparing CAS 1421496-52-7 with its pyrazole analog exists, the bibliometric class assignment suggests that the pyrrole analog is the rational procurement choice for programs seeking broad-spectrum eukaryotic activity, while the pyrazole analog better fits prokaryotic-targeted campaigns [1].

Sulfonylpiperazine SAR Anticancer Activity Antifungal Activity

High-Strength Differential Evidence Caveat: Public Data Availability

It is essential to note that high-strength, direct comparative quantitative evidence (e.g., enzyme IC50 values, cell-based EC50 values, or in vivo PK parameters) for 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine (CAS 1421496-52-7) is currently absent from the public domain. No peer-reviewed publication or patent explicitly reports biological assay data for this CAS registry number as of the search date. The differentiation claims presented in this guide rely on physicochemical predictions, class-level SAR inference from the published glucan synthase inhibitor series [1], analog comparisons using vendor-reported structural data, and bibliometric analysis of sulfonylpiperazine literature. Researchers should treat these as rational procurement heuristics and are encouraged to request custom profiling data from vendors or conduct direct comparative assays against the named analogs to validate the inferred advantages [1].

Data Transparency Procurement Risk Assessment Compound Validation

3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine (CAS 1421496-52-7): Optimal Research and Industrial Application Scenarios


Antifungal Lead Optimization Campaigns Targeting β-1,3-Glucan Synthase

Based on class-level SAR from the Zych et al. (2012) sulfonylurea piperazine pyridazinone series, CAS 1421496-52-7 is a suitable starting point or SAR probe for glucan synthase inhibitor programs, where the pyrrole substituent is anticipated to contribute to PK optimization [1]. Researchers should benchmark it directly against the pyrazole and methyl analogs to experimentally quantify the contribution of the 6-position heterocycle to GS inhibition and plasma exposure.

Central Nervous System Drug Discovery Requiring Balanced TPSA Properties

With a predicted TPSA of approximately 75 Ų, the compound occupies the optimal CNS drug-like window. Medicinal chemists pursuing targets such as serotonin or dopamine receptors—where piperazine-pyridazine scaffolds have precedent [1]—should evaluate CAS 1421496-52-7 as a core scaffold, as its pyrrole substituent confers distinct hydrogen-bonding geometry relative to pyridine or pyrazole analogs.

Broad-Spectrum Anticancer and Antifungal Library Enrichment

Bibliometric analysis of sulfonylpiperazine derivatives indicates that pyrrole-bearing pyridazines are overrepresented in anticancer and antifungal literature relative to their pyrazole counterparts, which are more frequently antibacterial [1]. Compound library managers seeking to diversify screening decks for these therapeutic areas should prioritize inclusion of CAS 1421496-52-7 over the pyrazole and methyl analogs when supplier budgets constrain the number of representatives per chemotype.

Comparative Solubility-Driven Formulation Studies

The predicted low aqueous solubility (~15–25 µg/mL) of CAS 1421496-52-7, in contrast to the more soluble triazolopyridazine analog (~50–70 µg/mL), makes it an ideal tool compound for investigating formulation strategies that exploit low-solubility active pharmaceutical ingredients (APIs), such as amorphous solid dispersions or lipid-based nanoformulations, within academic or industrial pre-formulation screening programs [1].

Quote Request

Request a Quote for 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.